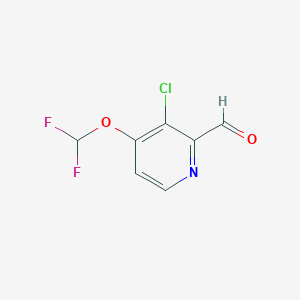

3-Chloro-4-(difluoromethoxy)picolinaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 3-Chloro-4-(difluoromethoxy)picolinaldehyde and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The vapor-phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of 3-TF .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H4ClF2NO2.Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Analytical Chemistry Applications

- Chelating Agent for Metal Ions : It is used in the synthesis of heterocyclic azomethine compounds, which react with divalent metal ions to form colored chelates. This property is leveraged for analytical purposes, particularly in slightly basic media (Otomo & Kodama, 1973).

Synthesis of Metal Complexes

- Formation of Ruthenium(III) Schiff Base Complexes : These complexes show increased affinity for dioxygen when electron-donating substituents are present, suggesting their potential in oxygenation reactions (Taqui Khan et al., 1992).

- Development of 3d-4f Nanomagnets : The compound is used in synthesizing nanomagnets like [Dy(III)2Cu(II)7] and [Gd(III)6Cu(II)12], highlighting its potential in nanotechnology and materials science (Liu et al., 2013).

Organic Synthesis

- N-Oxidation of Picolinaldehydes : The compound undergoes selective N-oxidation, especially in the case of 3− and 4-picolinaldehyde, suggesting its utility in specific organic synthesis pathways (Dyker & Hoelzer, 1999).

- Synthesis of Substituted Pyrrolidines : Used in Lewis-acid catalyzed reactions to produce highly substituted, enantioenriched pyrrolidines, a significant advancement in the synthesis of these compounds (Chaulagain et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-(difluoromethoxy)picolinaldehyde can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may be actively transported into cancer cells, where it exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it induces apoptosis by affecting mitochondrial function.

Properties

IUPAC Name |

3-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJBUPLCERRYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

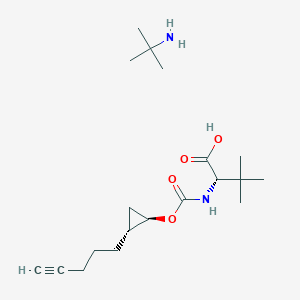

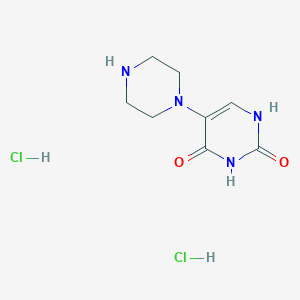

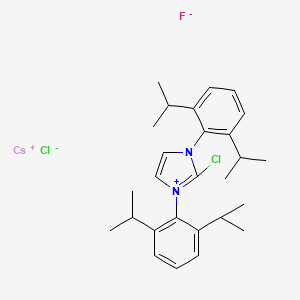

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)

![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)

![1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol](/img/structure/B1435966.png)